molecular formula C14H19N3O4S B13299858 N-{8-azabicyclo[3.2.1]octan-3-yl}-N-methyl-2-nitrobenzene-1-sulfonamide

N-{8-azabicyclo[3.2.1]octan-3-yl}-N-methyl-2-nitrobenzene-1-sulfonamide

Cat. No.: B13299858
M. Wt: 325.39 g/mol
InChI Key: WLWMVXKJYZEIBL-UHFFFAOYSA-N
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Description

N-{8-azabicyclo[3.2.1]octan-3-yl}-N-methyl-2-nitrobenzene-1-sulfonamide: is a complex organic compound that belongs to the class of bicyclic amines. This compound is characterized by its unique structure, which includes a bicyclic ring system fused with a sulfonamide group and a nitrobenzene moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{8-azabicyclo[3.2.1]octan-3-yl}-N-methyl-2-nitrobenzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Bicyclic Amine: The bicyclic amine core, 8-azabicyclo[3.2.1]octane, can be synthesized through a series of cyclization reactions involving suitable starting materials such as tropinone.

    N-Methylation: The bicyclic amine is then subjected to N-methylation using methylating agents like methyl iodide or dimethyl sulfate.

    Sulfonamide Formation: The N-methylated bicyclic amine is reacted with 2-nitrobenzenesulfonyl chloride under basic conditions to form the desired sulfonamide compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form corresponding amines.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of nitro derivatives or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Chemistry:

  • The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

Biology:

  • It serves as a ligand in the study of receptor-ligand interactions, particularly in the field of neurochemistry.

Medicine:

  • The compound has potential applications in drug development, especially as a precursor for the synthesis of therapeutic agents targeting neurological disorders.

Industry:

  • It is used in the development of specialty chemicals and materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-{8-azabicyclo[3.2.1]octan-3-yl}-N-methyl-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic amine core can mimic the structure of natural neurotransmitters, allowing it to bind to neurotransmitter receptors and modulate their activity. The nitrobenzene moiety can participate in redox reactions, influencing the compound’s overall reactivity and interaction with biological molecules.

Comparison with Similar Compounds

    Tropine: A bicyclic amine with a similar core structure but lacking the sulfonamide and nitrobenzene groups.

    Scopolamine: A tropane alkaloid with a similar bicyclic structure but different functional groups.

    Atropine: Another tropane alkaloid with a similar core structure but different substituents.

Uniqueness:

  • The presence of the nitrobenzene and sulfonamide groups in N-{8-azabicyclo[3.2.1]octan-3-yl}-N-methyl-2-nitrobenzene-1-sulfonamide imparts unique chemical properties, such as increased reactivity and potential for redox reactions, which are not observed in the similar compounds listed above.

Properties

Molecular Formula

C14H19N3O4S

Molecular Weight

325.39 g/mol

IUPAC Name

N-(8-azabicyclo[3.2.1]octan-3-yl)-N-methyl-2-nitrobenzenesulfonamide

InChI

InChI=1S/C14H19N3O4S/c1-16(12-8-10-6-7-11(9-12)15-10)22(20,21)14-5-3-2-4-13(14)17(18)19/h2-5,10-12,15H,6-9H2,1H3

InChI Key

WLWMVXKJYZEIBL-UHFFFAOYSA-N

Canonical SMILES

CN(C1CC2CCC(C1)N2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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